molecular formula C17H11Cl2N5O B2482216 3-(4-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one CAS No. 888418-27-7

3-(4-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one

Cat. No. B2482216
CAS RN: 888418-27-7
M. Wt: 372.21
InChI Key: YDAUETVCHPSGRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazolo[4,5-d]pyrimidin-7-one derivatives often involves multi-step sequences starting from specific chlorophenyl precursors. For example, a series of triazolo[4,5-d]pyrimidin derivatives were designed and synthesized through a sequence involving chlorination, cyclization, and functionalization steps, indicating a complex synthesis pathway that could potentially be applied to the compound (Xiao-Bao Chen & De-Qing Shi, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has been elucidated through techniques like X-ray diffraction. For instance, the crystal structure of a related pyrazolo[1,5-a]pyrimidin-7-amine derivative was determined, showcasing the compound's molecular geometry and providing a foundation for understanding the structure of the compound (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Triazolo[4,5-d]pyrimidin derivatives participate in various chemical reactions, enabling the introduction of diverse functional groups. For example, reactions involving amino, hydrazine, and hydroxylamine components have been reported, leading to the formation of substituted pyridines, pyrazoles, and isoxazoles, among others. This reactivity pattern suggests that 3-(4-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one could undergo similar transformations, contributing to its versatility in chemical synthesis (T. Farghaly, 2008).

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 3-(4-Chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one belongs to a class of compounds that have been explored for their diverse synthetic pathways and potential biological activities. Research has demonstrated various methods for synthesizing triazolopyrimidine derivatives, highlighting their chemical versatility and potential for generating novel compounds with significant properties. For instance, studies have shown the synthesis of triazolopyrimidines through heteroaromatization, indicating a pathway for creating compounds with antimicrobial activity (El-Agrody et al., 2001). Other research has focused on the structural and spectroscopic characterization of triazolopyrimidine derivatives, providing insights into their molecular frameworks and potential applications in medicinal chemistry (Lahmidi et al., 2019).

Biological Activities

The triazolopyrimidine core has been investigated for its biological activities, including antimicrobial, antimalarial, and anticancer properties. Studies have reported the synthesis of triazolopyrimidines with potential antimalarial effects, offering a foundation for further exploration in the development of antimalarial agents (Werbel et al., 1973). Additionally, the antimicrobial activity of triazolopyrimidines against various microbial strains has been documented, suggesting their utility in combating microbial infections (Kumara et al., 2013). Furthermore, the antitumor activity of substituted triazolopyrimidines has been investigated, revealing their potential in the development of novel anticancer therapies (Hafez & El-Gazzar, 2009).

properties

IUPAC Name

3-(4-chlorophenyl)-6-[(3-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5O/c18-12-4-6-14(7-5-12)24-16-15(21-22-24)17(25)23(10-20-16)9-11-2-1-3-13(19)8-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAUETVCHPSGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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